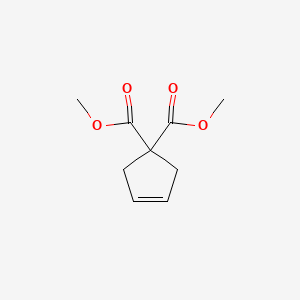

Dimethyl 3-cyclopentene-1,1-dicarboxylate

Übersicht

Beschreibung

Dimethyl 3-cyclopentene-1,1-dicarboxylate is a useful research chemical. It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate involves a two-step synthetic pathway. The first step involves the deprotonation of a salt with a strong base in n-hexane. The second step involves the exchange of the phosphine ligand for the NHC ligand in the first-generation Hoveyda-type ruthenium complex .Molecular Structure Analysis

The molecular formula of Dimethyl 3-cyclopentene-1,1-dicarboxylate is C9H12O4 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1(CC=CC1)C(=O)OC .Chemical Reactions Analysis

In the presence of a catalytic amount of GaCl3, Dimethyl 3-cyclopentene-1,1-dicarboxylate undergoes selective [3+2]-annulation-type dimerization to give a polysubstituted cyclopentane . Another reaction involves the use of a strong base for deprotonation, followed by ligand exchange .Physical And Chemical Properties Analysis

Dimethyl 3-cyclopentene-1,1-dicarboxylate has a molecular weight of 184.19 g/mol . It has 4 hydrogen bond acceptors and no hydrogen bond donors. It also has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.07355886 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation in Organic Chemistry

Dimethyl 3-cyclopentene-1,1-dicarboxylate is primarily used in various synthetic transformations in organic chemistry. For instance, it reacts with catalytic amounts of Ph3SnH in benzene to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura et al., 1988). Similarly, a Pd(O) catalyst promotes the transformation of 1,3-butadienylcyclopropanes into vinylcyclopentene derivatives, including dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Morizawa, Oshima, & Nozaki, 1984). These reactions are significant for the synthesis of complex organic molecules.

Role in Catalytic Systems

Dimethyl 3-cyclopentene-1,1-dicarboxylate is also involved in reactions using catalytic systems. For instance, in oxidative carbomethoxylation of alkenes using a Pd(II)/molybdovanadophosphate system under carbon monoxide and air, it is formed as a product (Yokota, Sakaguchi, & Ishii, 2002). Additionally, it acts as an intermediate in cycloisomerization reactions catalyzed by palladium complexes (Goj & Widenhoefer, 2001).

Applications in Polymer Synthesis

The compound finds applications in polymer science as well. For instance, it's used in the synthesis of high-molecular-weight poly(1,1-dimethyl-1-silapentene) via ring-opening metathesis polymerization of 1,1-dimethyl-1-silacyclopentene, highlighting its utility in creating novel polymer materials (Morontsev et al., 2020).

In Cycloaddition Reactions

Dimethyl 3-cyclopentene-1,1-dicarboxylate is also pivotal in cycloaddition reactions. It is used in the synthesis of fused 1,2-dihydroisoquinolines via tandem cyclization-cycloaddition reactions (Ding, Wang, & Wu, 2009). These reactions are crucial for constructing cyclic and polycyclic structures in organic synthesis.

Eigenschaften

IUPAC Name |

dimethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMIUYZOJQILOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351391 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

CAS RN |

84646-68-4 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)